molecular formula C20H15NO4 B12127882 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate

2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate

Cat. No.: B12127882
M. Wt: 333.3 g/mol
InChI Key: SMNDQYIEESZXFA-UHFFFAOYSA-N
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Description

2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is an organic compound that features a benzodioxole ring fused with a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate typically involves the reaction of 2H-1,3-benzodioxole with N,N-diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring can interact with proteins and enzymes, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.

    2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethanol group.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains a butanone group instead of a carbamate.

Uniqueness

2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is unique due to its combination of a benzodioxole ring and a diphenylcarbamate group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

1,3-benzodioxol-5-yl N,N-diphenylcarbamate

InChI

InChI=1S/C20H15NO4/c22-20(25-17-11-12-18-19(13-17)24-14-23-18)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

SMNDQYIEESZXFA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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